molecular formula C21H21IN2O3S B4157703 N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

Cat. No.: B4157703
M. Wt: 508.4 g/mol
InChI Key: AXLHJHSRGZASLK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidinyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the iodophenyl group: This step often involves an iodination reaction using reagents such as iodine or iodinating agents.

    Thioacetamide linkage formation: This step involves the reaction of a thioacetamide precursor with the pyrrolidinyl intermediate.

    Final coupling: The final step involves coupling the 2-ethyl-6-methylphenyl group with the intermediate product to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethyl-6-methylphenyl)-2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
  • N-(2-ethyl-6-methylphenyl)-2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide is unique due to the presence of the iodophenyl group, which can confer distinct chemical and biological properties compared to its chloro- and bromo- analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21IN2O3S/c1-3-14-6-4-5-13(2)20(14)23-18(25)12-28-17-11-19(26)24(21(17)27)16-9-7-15(22)8-10-16/h4-10,17H,3,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLHJHSRGZASLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide
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N-(2-ethyl-6-methylphenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

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